molecular formula C21H16ClN5O2S2 B11289492 3-[(3-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(3-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11289492
M. Wt: 470.0 g/mol
InChI Key: YRRUXKKFZCGWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-ETHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazolothienopyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological targets. Its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a thienopyrimidine core, makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-ETHYLPHENYL)AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Attachment of the Chlorophenyl and Sulfonyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, using chlorophenyl sulfonyl chloride as a reagent.

    Final Coupling with 4-Ethylphenylamine: The final step involves coupling the intermediate with 4-ethylphenylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-ETHYLPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-ETHYLPHENYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-ETHYLPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHYLPHENYL)AMINE
  • **N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-PROPYLPHENYL)AMINE

Uniqueness

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-ETHYLPHENYL)AMINE is unique due to its specific combination of functional groups and its ability to selectively inhibit certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H16ClN5O2S2

Molecular Weight

470.0 g/mol

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C21H16ClN5O2S2/c1-2-13-6-8-15(9-7-13)23-19-18-17(10-11-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-4-14(22)12-16/h3-12H,2H2,1H3,(H,23,24)

InChI Key

YRRUXKKFZCGWAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.